
生物素-PFP 酯
描述
Biotin-PFP ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a perfluorophenyl group and a thieno[3,4-d]imidazol-4-yl moiety. It is known for its stability and reactivity, making it a valuable compound in research and industrial applications.
科学研究应用
Biotin-PFP ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
作用机制
Target of Action
Biotin-PFP ester is an alkyl/ether-based PROTAC linker . It is more reactive than the NHS ester group, targeting both primary and secondary amines . This makes it suitable for biotin labeling of both proteins and amino acids .
Mode of Action
Biotin-PFP ester is an amine-reactive biotinylation reagent . It is based on activation as a pentafluorophenyl ester (PFP ester) rather than the usual N-hydroxysuccinimide (NHS) ester . The compound exhibits greater reactivity toward amino groups . Unlike NHS-Biotin, PFP-Biotin will react with both secondary amines and primary amines . This enables it to be used to label nucleic acids as well as proteins . The reaction occurs spontaneously at pH 7 to 9 .
Biochemical Pathways
Biotin-PFP ester is involved in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It is known that the compound must be dissolved in dmso or dmf before further dilution in aqueous buffers .
Result of Action
The result of Biotin-PFP ester’s action is the biotinylation of proteins and nucleic acids for avidin-biotin methods . It forms permanent amide bonds . The spacer arm, which consists of the native biotin valeric acid group only, cannot be cleaved .
Action Environment
The action of Biotin-PFP ester is influenced by environmental factors such as pH and solvent. The reaction occurs spontaneously at pH 7 to 9 . The compound must be dissolved in DMSO or DMF before further dilution in aqueous buffers .
生化分析
Biochemical Properties
Biotin-PFP ester plays a significant role in biochemical reactions. It reacts with primary and secondary amines of proteins and other molecules . This reactivity allows Biotin-PFP ester to be used in the labeling of proteins and nucleic acids for avidin-biotin methods . The reaction occurs spontaneously at pH 7 to 9 .
Cellular Effects
Biotin-PFP ester can be used to label inside cells (intracellular) . Its ability to react with both primary and secondary amines enables it to interact with a wide range of biomolecules within the cell . The nature of these interactions is largely dependent on the specific biomolecules involved and the cellular context.
Molecular Mechanism
The mechanism of action of Biotin-PFP ester involves its reaction with amines to form stable amide bonds . This reaction is more efficient than that of NHS esters, making Biotin-PFP ester a more effective biotinylation reagent . The reaction occurs spontaneously at pH 7 to 9 .
Metabolic Pathways
Biotin-PFP ester is involved in the biotinylation of proteins and nucleic acids . The specific metabolic pathways it participates in, as well as the enzymes or cofactors it interacts with, are dependent on the specific proteins and nucleic acids it reacts with.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PFP ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,4-d]imidazole ring and the subsequent attachment of the perfluorophenyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Biotin-PFP ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The perfluorophenyl group can participate in substitution reactions, where one or more fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
Biotin-LC-Hydrazide: This compound shares structural similarities with Biotin-PFP ester and is used in similar applications.
Coenzyme A Derivatives: These compounds also contain thieno[3,4-d]imidazole moieties and are involved in various biochemical processes.
Uniqueness
Biotin-PFP ester is unique due to its perfluorophenyl group, which imparts distinct chemical properties such as high stability and reactivity. This makes it a valuable compound for specialized applications in research and industry.
属性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5N2O3S/c17-9-10(18)12(20)15(13(21)11(9)19)26-8(24)4-2-1-3-7-14-6(5-27-7)22-16(25)23-14/h6-7,14H,1-5H2,(H2,22,23,25)/t6-,7-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTMDBQDSYQUEV-LEJLMFORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455998 | |
| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120550-35-8 | |
| Record name | Pentafluorophenyl 5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


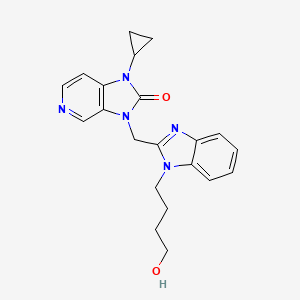
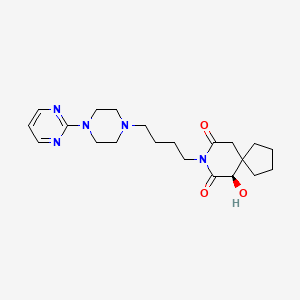


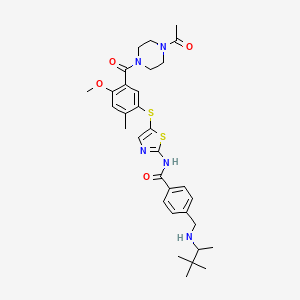

![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B1667222.png)

![4-[5-(cyclopropylcarbamoyl)-2-methylanilino]-5-methyl-N-propylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide;hydrochloride](/img/structure/B1667224.png)
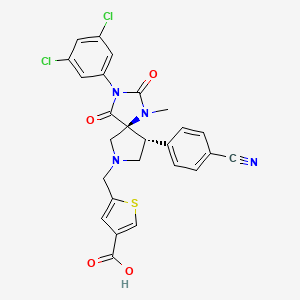
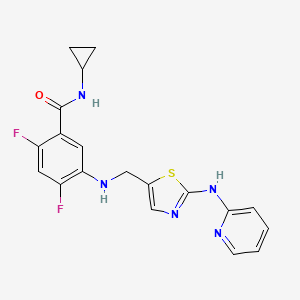
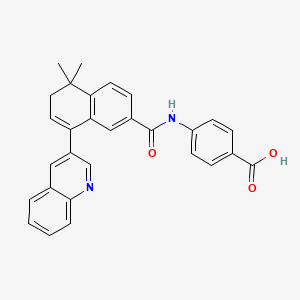
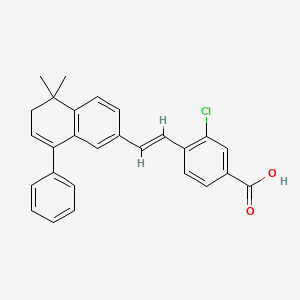
![[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4,7-dimethoxypyrrolo[2,3-c]pyridin-1-yl]methyl dihydrogen phosphate](/img/structure/B1667233.png)
